

sSPhos: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: sSPhos

Cat. No.: B1324538

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Introduction

sSPhos, or Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-1,1'-biphenyl-3-sulfonate, is a highly effective and versatile monodentate biaryl phosphine ligand. As a sulfonated derivative of the well-regarded SPhos ligand, **sSPhos** exhibits aqueous solubility, a valuable property for applications in green chemistry and for facilitating product separation. This ligand is particularly renowned for its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Its robust performance makes it a valuable tool for scientists and professionals in drug development and materials science.

Physical and Chemical Properties

sSPhos is a white to off-white solid that is air-stable, simplifying its handling and storage in a laboratory setting. The introduction of the sulfonate group not only imparts water solubility but also influences the electronic and steric properties of the ligand, contributing to its catalytic efficacy.

Property	Value
CAS Number	1049726-96-6
Molecular Formula	C ₂₆ H ₃₄ NaO ₅ PS (anhydrous)
Molecular Weight	512.57 g/mol (anhydrous basis)
	530.6 g/mol (hydrated) ^{[1][2]}
Physical State	Solid ^[3]
Solubility	Water-soluble
Melting Point	Data not available for the free ligand.

Core Applications: Suzuki-Miyaura Cross-Coupling

sSPhos is a ligand of choice for the Suzuki-Miyaura cross-coupling reaction, a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The bulky and electron-rich nature of the **sSPhos** ligand facilitates the key steps of the catalytic cycle, enabling the coupling of a wide range of aryl and heteroaryl halides with boronic acids or their derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using **sSPhos**. This procedure should be considered a starting point and may require optimization for specific substrates.

Materials:

- Aryl halide (1.0 mmol, 1.0 equiv)
- Arylboronic acid (1.2 mmol, 1.2 equiv)
- Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
- **sSPhos** (0.04 mmol, 4 mol%)

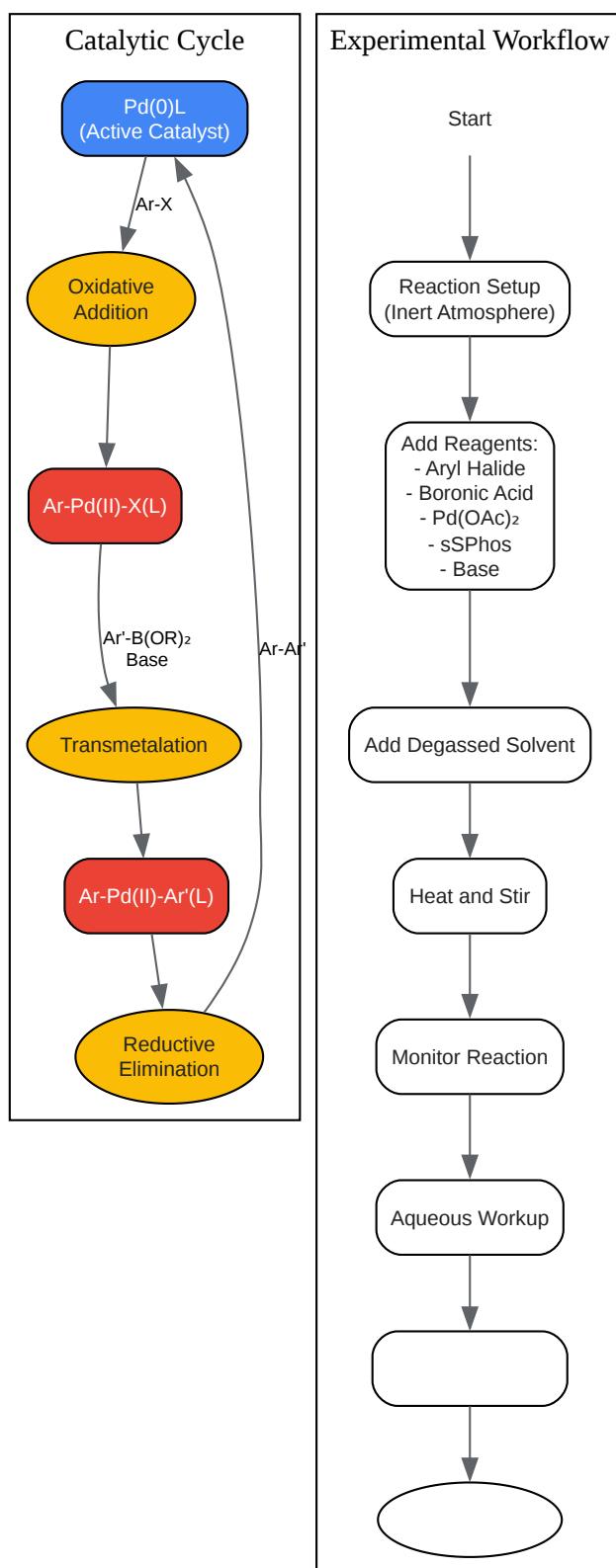
- Potassium phosphate (K_3PO_4 , 2.0 mmol, 2.0 equiv)
- Solvent (e.g., 1,4-dioxane/water mixture, 10:1 v/v, 5 mL)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium(II) acetate, **sSPhos**, and potassium phosphate.
- Evacuate and backfill the flask with the inert gas three times.
- Add the degassed solvent mixture to the flask via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Catalytic Cycle and Workflow Visualization

The catalytic cycle for the Suzuki-Miyaura reaction using a palladium catalyst with a Buchwald-type ligand like **sSPhos** is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.



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Figure 1. Suzuki-Miyaura Catalytic Cycle and Experimental Workflow.

The diagram above illustrates both the fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for carrying out this transformation in a laboratory setting. The catalytic cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with an aryl halide. The subsequent transmetalation with a boronic acid derivative, facilitated by a base, leads to a diarylpalladium(II) intermediate. Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The workflow provides a step-by-step guide for researchers, from reaction setup under inert conditions to the final purification of the product.

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